molecular formula C10H13NO3 B13118398 alpha-Hydroxymethylphenylalanine

alpha-Hydroxymethylphenylalanine

Katalognummer: B13118398
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: ZMNNAJIBOJDHAF-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Hydroxymethylphenylalanine is a derivative of the essential amino acid phenylalanine It features a hydroxymethyl group attached to the alpha carbon of the phenylalanine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-Hydroxymethylphenylalanine can be synthesized through several methods. One common approach involves the Mannich reaction, where phenylalanine is reacted with formaldehyde and a primary or secondary amine. This reaction typically requires acidic conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high yield and purity of the compound. The process includes the use of chiral catalysts to achieve the desired stereochemistry .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Hydroxymethylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form alpha-methylphenylalanine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Alpha-carboxyphenylalanine.

    Reduction: Alpha-methylphenylalanine.

    Substitution: Alpha-halogenated phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-Hydroxymethylphenylalanine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxymethyl group allows for unique interactions with molecular targets, potentially leading to different biological effects compared to phenylalanine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylalanine: The parent compound, lacking the hydroxymethyl group.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.

    Alpha-Methylphenylalanine: A derivative with a methyl group instead of a hydroxymethyl group.

Uniqueness

Alpha-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

(2R)-2-amino-2-benzyl-3-hydroxypropanoic acid

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m1/s1

InChI-Schlüssel

ZMNNAJIBOJDHAF-SNVBAGLBSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.